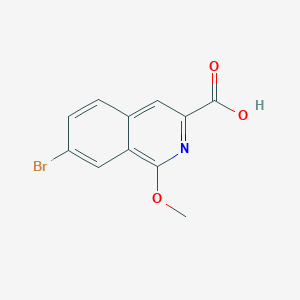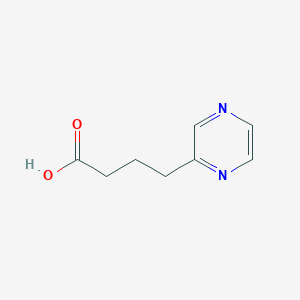
4-Ethylthiophenethyl alcohol
Übersicht
Beschreibung
4-Ethylthiophenethyl alcohol (4-ETA) is a chemical compound that belongs to the family of phenethylamines. It is a colorless liquid that has a distinct odor and is soluble in water. 4-ETA has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of 4-Ethylthiophenethyl alcohol is not fully understood. However, it is believed to act as a partial agonist of the serotonin 5-HT2A receptor. This leads to the activation of intracellular signaling pathways and the modulation of various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 4-Ethylthiophenethyl alcohol can modulate the activity of the serotonin 5-HT2A receptor, leading to changes in various physiological processes. It has been found to have potential applications in the treatment of various psychiatric disorders such as anxiety, depression, and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-Ethylthiophenethyl alcohol in scientific research is its high affinity for the serotonin 5-HT2A receptor. This makes it a useful tool for studying the function of this receptor and its role in different diseases. However, one of the limitations of using 4-Ethylthiophenethyl alcohol is its limited solubility in water, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-Ethylthiophenethyl alcohol in scientific research. One potential application is in the development of new drugs for the treatment of psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of 4-Ethylthiophenethyl alcohol and its potential applications in other physiological processes.
Conclusion:
In conclusion, 4-Ethylthiophenethyl alcohol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It has a high affinity for the serotonin 5-HT2A receptor, making it a useful tool for studying the function of this receptor and its role in different diseases. The synthesis method is relatively simple, and the compound has potential applications in the treatment of various psychiatric disorders. However, further studies are needed to fully understand the mechanism of action of 4-Ethylthiophenethyl alcohol and its potential applications in other physiological processes.
Wissenschaftliche Forschungsanwendungen
4-Ethylthiophenethyl alcohol has been found to have potential applications in scientific research. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in various physiological processes. This makes it a useful tool for studying the function of this receptor and its role in different diseases.
Eigenschaften
IUPAC Name |
2-(4-ethylsulfanylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-2-12-10-5-3-9(4-6-10)7-8-11/h3-6,11H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBOXEQPTCHCKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylthiophenethyl alcohol | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2642276.png)

![N-[(6S,7S)-6-hydroxy-5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-yl]prop-2-enamide](/img/structure/B2642279.png)
![ethyl 2-[4-(2,6-dimethylphenyl)piperazino]-5-(2-thienyl)-1H-pyrrole-3-carboxylate](/img/structure/B2642281.png)


![Methyl 5-[(2-naphthyloxy)methyl]-2-furoate](/img/structure/B2642287.png)


![2-bromo-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2642292.png)
![1-(prop-2-yn-1-yl)-N-{1-[2-(propan-2-yloxy)ethyl]piperidin-4-yl}piperidine-4-carboxamide](/img/structure/B2642293.png)

